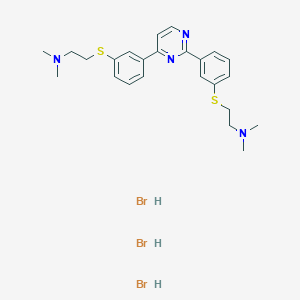
2,2'-(2,4-Pyrimidinediylbis(3,1-phenylenethio))bis(N,N-dimethylethanamine)trihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(2,4-Pyrimidinediylbis(3,1-phenylenethio))bis(N,N-dimethylethanamine)trihydrobromide is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-(2,4-Pyrimidinediylbis(3,1-phenylenethio))bis(N,N-dimethylethanamine)trihydrobromide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then coupled through a series of reactions. Key steps include:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Sulfur Atoms: Sulfur atoms are introduced through nucleophilic substitution reactions.
Coupling Reactions: The aromatic rings are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2'-(2,4-Pyrimidinediylbis(3,1-phenylenethio))bis(N,N-dimethylethanamine)trihydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to alter the oxidation state of sulfur.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.
Mecanismo De Acción
The mechanism of action of 2,2'-(2,4-Pyrimidinediylbis(3,1-phenylenethio))bis(N,N-dimethylethanamine)trihydrobromide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine
- 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;dihydrobromide
Uniqueness
The trihydrobromide form of the compound is unique due to its specific salt form, which may influence its solubility, stability, and bioavailability. This form may also exhibit different reactivity and interaction profiles compared to other similar compounds.
Propiedades
Número CAS |
144085-64-3 |
|---|---|
Fórmula molecular |
C24H33Br3N4S2 |
Peso molecular |
681.4 g/mol |
Nombre IUPAC |
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide |
InChI |
InChI=1S/C24H30N4S2.3BrH/c1-27(2)13-15-29-21-9-5-7-19(17-21)23-11-12-25-24(26-23)20-8-6-10-22(18-20)30-16-14-28(3)4;;;/h5-12,17-18H,13-16H2,1-4H3;3*1H |
Clave InChI |
PHLWGQBNOIGCQR-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=CC=CC(=C1)C2=NC(=NC=C2)C3=CC(=CC=C3)SCCN(C)C.Br.Br.Br |
SMILES canónico |
CN(C)CCSC1=CC=CC(=C1)C2=NC(=NC=C2)C3=CC(=CC=C3)SCCN(C)C.Br.Br.Br |
Sinónimos |
2-[3-[4-[3-(2-dimethylaminoethylsulfanyl)phenyl]pyrimidin-2-yl]phenyl] sulfanyl-N,N-dimethyl-ethanamine trihydrobromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




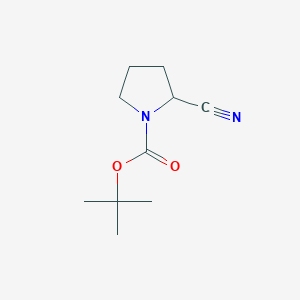
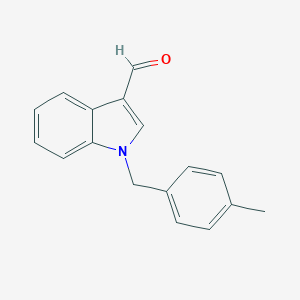

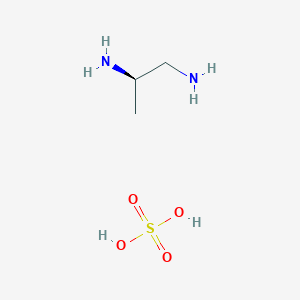
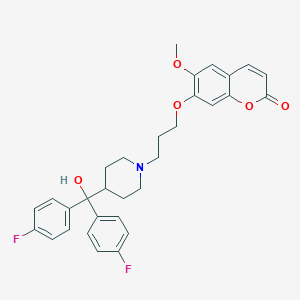

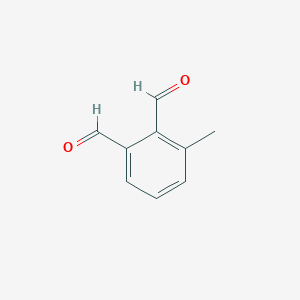
![4-azido-N-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]-2,3,5,6-tetrafluorobenzamide](/img/structure/B114692.png)

![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B114698.png)


